molecular formula C15H8FN3OS2 B2516136 N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 862807-28-1

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2516136
CAS No.: 862807-28-1
M. Wt: 329.37
InChI Key: YOPMTMHSERXSJU-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-28-1) is a high-purity chemical compound offered for research and development purposes. This benzothiazole derivative is part of a structurally versatile class of heterocyclic compounds that have garnered significant interest in modern therapeutic chemistry due to their wide spectrum of biological activities . Benzothiazole scaffolds are recognized for their substantial potential in anticancer research, with specific derivatives demonstrating potent and selective inhibitory activity against various cancer cell lines, including breast, ovarian, and prostate cancers . The mechanism of action for related bioactive benzothiazoles includes the inhibition of key enzymes such as monoacylglycerol lipase (MAGL) . MAGL is overexpressed in aggressive cancer cells and regulates a fatty acid network that provides essential lipid building blocks for cancer proliferation and tumor growth . Pharmacological inhibition of MAGL has been shown to reduce tumor growth, angiogenesis, and metastasis . The presence of the fluorine atom in the structure is a common strategy in medicinal chemistry to optimize a compound's properties, potentially enhancing its lipophilicity, metabolic stability, and overall bioavailability . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPMTMHSERXSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluoro group and the carboxamide functionality. Common reagents used in these reactions include fluorinating agents, amides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzothiazole compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it a candidate for use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole ring system. These interactions could modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

Structural and Functional Analogues

The table below highlights key structural and functional differences between N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide and related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reported Biological Activity
Target Compound 4-Fluoro-benzothiazole; carboxamide linkage C₁₃H₇F₂N₃OS₂ 339.34 (calculated) Hypothesized kinase inhibition
4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide 5-Fluoro, 4-iodoanilino, hydroxyethoxy chain C₁₄H₁₀F₂IN₃O₃S 465.21 Tyrosine kinase inhibitor (antineoplastic)
N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Dimethylaminoethyl, dihydrobenzodioxine C₂₀H₂₀FN₃O₃S 401.45 Structural analog; activity uncharacterized
6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide Chloro, methyl, chromene-oxo C₁₇H₁₀ClFN₂O₃S 376.79 Potential antitumor (inference from chromene moiety)

Key Comparative Insights

  • Substituent Effects: The 4-fluoro group in the target compound may improve lipophilicity and target binding compared to non-fluorinated analogs (e.g., chromene derivatives in ). However, ’s compound demonstrates that additional substituents like 4-iodoanilino and hydroxyethoxy chains can enhance solubility and kinase specificity .
  • Synthesis Pathways :

    • Similar to ’s hydrazinecarbothioamide synthesis , the target compound could be synthesized via coupling of 4-fluoro-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid chloride.
    • ’s use of the Vilsmeier-Haack reagent for formylation suggests alternative routes for introducing functional groups to the benzothiazole core.
  • Spectral Characterization :

    • The target compound’s IR spectrum would likely show C=O stretches near 1660–1680 cm⁻¹ (carboxamide) and C-F stretches at 1100–1250 cm⁻¹, consistent with related benzothiazoles .
    • Absence of S-H bands (~2500–2600 cm⁻¹) would confirm the thione tautomer, as observed in .
  • Biological Activity :

    • While the target compound’s dual benzothiazole rings may confer unique pharmacological properties, ’s tyrosine kinase inhibitor highlights the importance of bulky substituents (e.g., iodophenyl) for anticancer activity .
    • Fluorinated benzothiazoles in and are linked to antitumor and antimicrobial effects, suggesting the target compound may share these activities pending empirical validation .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H10FN3OS2C_{15}H_{10}FN_3OS_2 with a molecular weight of 340.3 g/mol. The synthesis typically involves several key steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
  • Introduction of the Fluoro Group : Achieved through electrophilic fluorination using reagents like Selectfluor.
  • Amidation : Reaction with appropriate amines to form the final carboxamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. The compound has shown significant activity against various cancer cell lines:

  • Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).
  • Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis by targeting specific enzymes or receptors involved in cell cycle regulation and apoptosis pathways.
Cell Line IC50 (μM) Effect
A4311.5Inhibition of proliferation
A5492.0Induction of apoptosis
H12991.8Cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties:

  • Cytokine Inhibition : The compound significantly reduces the levels of IL-6 and TNF-α in vitro.

Study 1: Antitumor Activity

A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, this compound exhibited potent anticancer effects comparable to known chemotherapeutics. The study utilized Western blot analysis to confirm the modulation of apoptotic markers, indicating a mechanism involving caspase activation.

Study 2: In Vivo Efficacy

In vivo studies have demonstrated that this compound can effectively reduce tumor growth in xenograft models. Administered at a dose of 10 mg/kg body weight, it resulted in a significant decrease in tumor volume compared to controls.

Q & A

Q. Basic

  • Antimicrobial screening : Microdilution assays against Gram-positive (e.g., S. aureus ATCC 6538) and Gram-negative (E. coli ATCC 35210) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) establish selectivity indices (SI = IC₅₀ healthy cells / IC₅₀ cancer cells) .

How are computational methods (e.g., DFT, molecular docking) applied to predict electronic properties and target interactions?

Q. Advanced

  • DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.2 eV for fluorinated analogs) to predict reactivity .
  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina, with RMSD < 2.0 Å validation .

What protocols ensure compound stability under varying pH and temperature conditions during storage?

Q. Basic

  • pH stability : Store in anhydrous DMSO at pH 7.4 (PBS buffer) to prevent hydrolysis of the carboxamide group .
  • Temperature control : Lyophilized powder stored at -20°C retains >90% purity after 6 months .

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